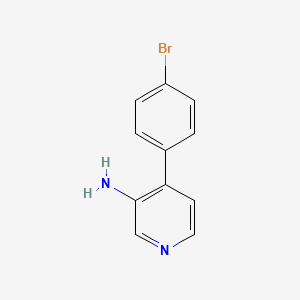
4-(4-溴苯基)吡啶-3-胺
描述
4-(4-Bromophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs .
科学研究应用
4-(4-Bromophenyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 4-bromophenylboronic acid, 3-aminopyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromophenyl)pyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
4-(4-Bromophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups .
作用机制
The mechanism of action of 4-(4-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the amine group.
4-(4-Chlorophenyl)pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)pyridin-3-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)pyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds, making the compound versatile in various chemical and biological applications .
属性
IUPAC Name |
4-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCIIQWPFUSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


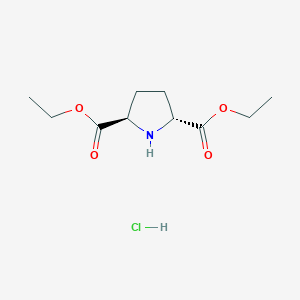
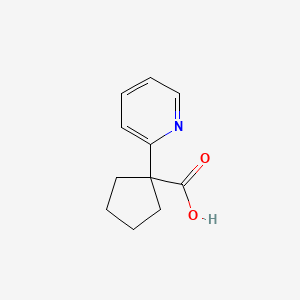
![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)
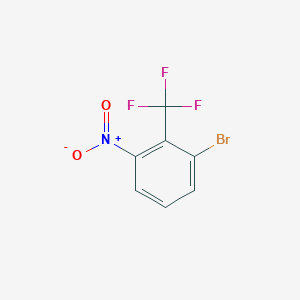
![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)
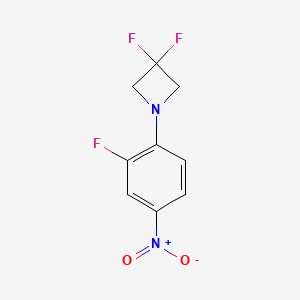
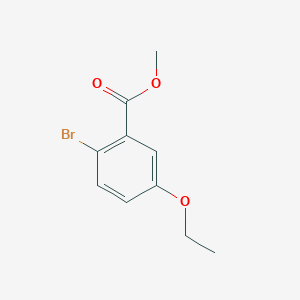
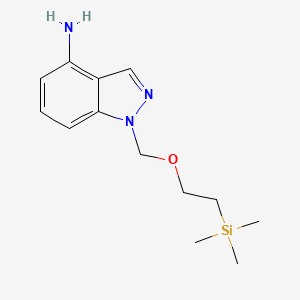

![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)

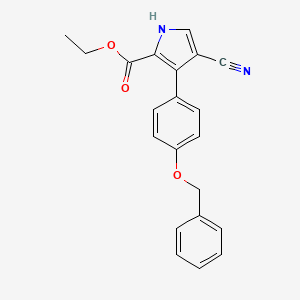
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
